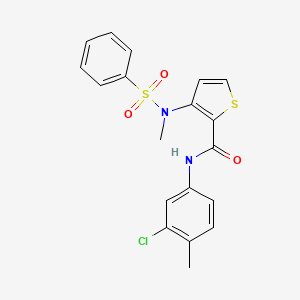

N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a sulfonamide-functionalized thiophene carboxamide derivative. Its structure features a thiophene core substituted at the 2-position with a carboxamide group linked to a 3-chloro-4-methylphenyl moiety and at the 3-position with an N-methylbenzenesulfonamido group. The compound’s design combines lipophilic (chloro, methyl) and polar (sulfonamide) groups, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-methylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2/c1-13-8-9-14(12-16(13)20)21-19(23)18-17(10-11-26-18)22(2)27(24,25)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXUBIXLHXSZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

Amidation Reaction: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical studies.

Medicine: Potential therapeutic agent for targeting specific biological pathways.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Chloro and Methyl Substituents

Nitro and Sulfamoyl Substituents

- N-(4-(aminosulfonyl)phenyl)-3-chloro-1-benzothiophene-2-carboxamide (): Includes a sulfamoyl (SO₂NH₂) group. The sulfamoyl moiety may enhance hydrogen-bonding interactions with biological targets, contrasting with the N-methylbenzenesulfonamido group’s reduced H-bonding capacity due to methyl substitution .

Sulfonamide and Sulfamoyl Derivatives

Key Structural and Functional Trends

Thiophene vs.

Sulfonamide vs. Sulfamoyl Groups: Sulfamoyl groups () offer stronger hydrogen-bond donor capacity, whereas N-methylation in the target compound may reduce polarity, favoring blood-brain barrier penetration .

Halogen Effects :

- Chloro and fluoro substituents (–9) improve metabolic stability and target affinity but may increase toxicity risks .

Biological Activity

N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C14H14ClN3O2S

- Molecular Weight : 307.79 g/mol

- CAS Number : 313970-42-2

This compound features a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature.

Antimicrobial Activity

Research indicates that compounds containing thiophene moieties often exhibit antimicrobial properties. A study demonstrated that derivatives of thiophene, including those similar to this compound, possess significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways . This suggests a mechanism by which the compound may reduce inflammation in various conditions.

Anticancer Properties

Preliminary research has highlighted potential anticancer effects. The compound was tested against several cancer cell lines, including breast and colon cancer cells, showing cytotoxic effects at micromolar concentrations. The proposed mechanism involves the induction of apoptosis via mitochondrial pathways .

Case Studies and Research Findings

-

Antibacterial Activity Study :

- Objective : To evaluate the antibacterial efficacy of the compound.

- Methodology : Disc diffusion method was employed against E. coli and S. aureus.

- Results : The compound exhibited a zone of inhibition greater than 15 mm, indicating strong antibacterial activity.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To understand the anti-inflammatory mechanism.

- Methodology : Cytokine levels were measured in LPS-stimulated macrophages treated with the compound.

- Results : A significant reduction in TNF-alpha and IL-6 levels was observed, suggesting effective modulation of inflammatory responses.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxicity against cancer cell lines.

- Methodology : MTT assay was conducted on breast cancer (MCF-7) and colon cancer (HT-29) cells.

- Results : IC50 values were determined to be approximately 20 µM for MCF-7 and 25 µM for HT-29 cells, indicating promising anticancer properties.

Data Table Summary

| Activity Type | Test Organism/Cell Line | Methodology | Result |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | Disc diffusion | Zone of inhibition > 15 mm |

| Anti-inflammatory | Macrophages | Cytokine measurement | Reduced TNF-alpha, IL-6 levels |

| Anticancer | MCF-7, HT-29 | MTT assay | IC50 = 20 µM (MCF-7), 25 µM (HT-29) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.